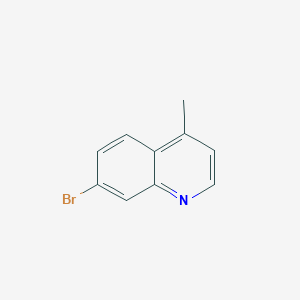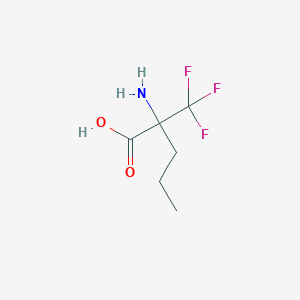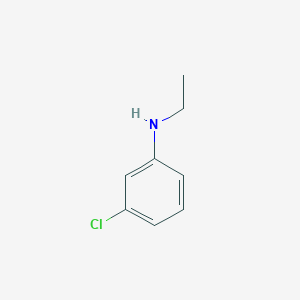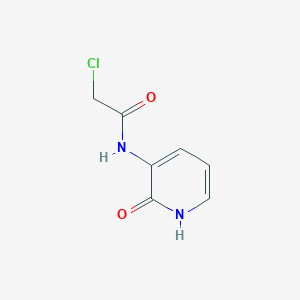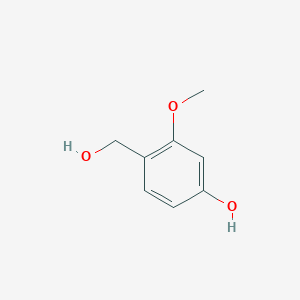![molecular formula C15H15NO2 B172814 Methyl 2-[4-(aminomethyl)phenyl]benzoate CAS No. 133052-21-8](/img/structure/B172814.png)
Methyl 2-[4-(aminomethyl)phenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(aminomethyl)phenyl]benzoate, also known as MABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MABA is a white crystalline powder with a molecular weight of 277.33 g/mol. It is a member of the benzoic acid ester family and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
Methyl 2-[4-(aminomethyl)phenyl]benzoate acts as a fluorescent probe by binding to metal ions and undergoing a conformational change, which results in an increase in fluorescence intensity. The mechanism of Methyl 2-[4-(aminomethyl)phenyl]benzoate's binding to metal ions is based on the chelation of the metal ion by the amino and carboxylic groups of Methyl 2-[4-(aminomethyl)phenyl]benzoate.
Biochemische Und Physiologische Effekte
Methyl 2-[4-(aminomethyl)phenyl]benzoate has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-[4-(aminomethyl)phenyl]benzoate in laboratory experiments is its high sensitivity and selectivity for metal ion detection. Methyl 2-[4-(aminomethyl)phenyl]benzoate is also easy to synthesize and has a low cost. However, Methyl 2-[4-(aminomethyl)phenyl]benzoate has some limitations, such as its low solubility in water, which can affect its performance in some experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-[4-(aminomethyl)phenyl]benzoate. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. Methyl 2-[4-(aminomethyl)phenyl]benzoate can also be used as a building block for the synthesis of new compounds with potential biological activities. Additionally, the synthesis of Methyl 2-[4-(aminomethyl)phenyl]benzoate derivatives with improved solubility and selectivity for metal ions can be explored.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(aminomethyl)phenyl]benzoate has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in organic synthesis for the preparation of various compounds such as peptides, amides, and esters. Methyl 2-[4-(aminomethyl)phenyl]benzoate has also been used as a fluorescent probe for the detection of metal ions such as copper and iron.
Eigenschaften
CAS-Nummer |
133052-21-8 |
|---|---|
Produktname |
Methyl 2-[4-(aminomethyl)phenyl]benzoate |
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
methyl 2-[4-(aminomethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10,16H2,1H3 |
InChI-Schlüssel |
LTSYIBPODUDLIX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |
Synonyme |
4'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID METHYL ESTER |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

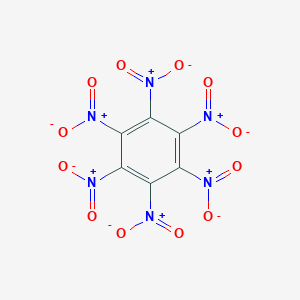
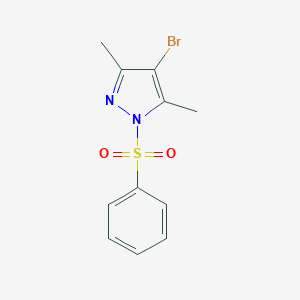
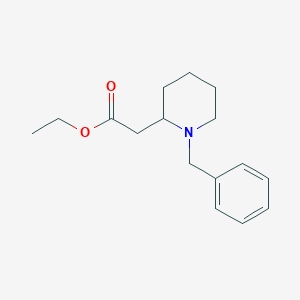
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
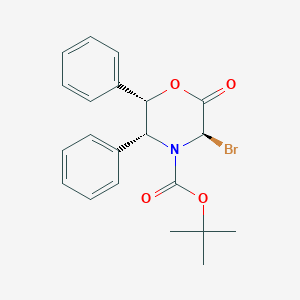
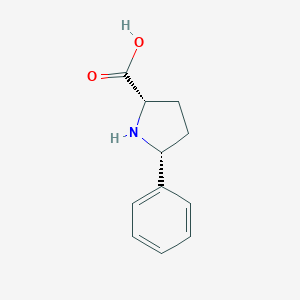
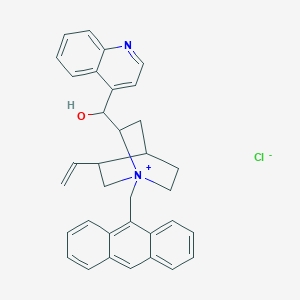
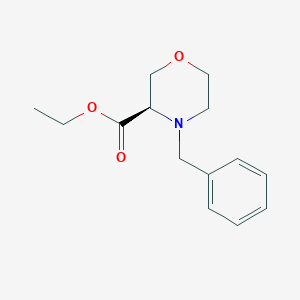
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
